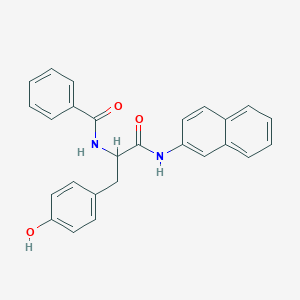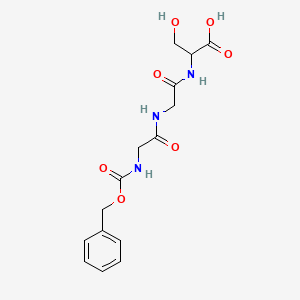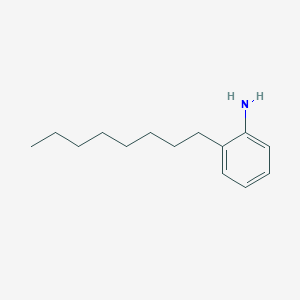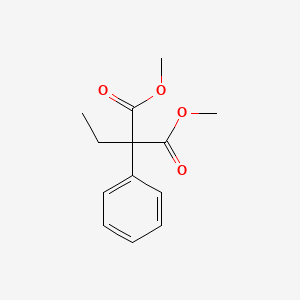
Bz-Tyr-betaNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoyl-L-tyrosine beta-naphthylamide, commonly referred to as Bz-Tyr-betaNA, is a synthetic peptide substrate used primarily in enzymatic studies. This compound is particularly valuable in the study of proteases, enzymes that break down proteins, due to its ability to act as a chromogenic substrate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-L-tyrosine beta-naphthylamide typically involves the coupling of benzoyl-L-tyrosine with beta-naphthylamine. This process can be achieved through various peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
On an industrial scale, the production of Benzoyl-L-tyrosine beta-naphthylamide may involve automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. These machines utilize SPPS techniques, where the peptide is assembled step-by-step on a solid resin support, followed by cleavage and purification.
化学反応の分析
Types of Reactions
Benzoyl-L-tyrosine beta-naphthylamide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction is catalyzed by proteases, resulting in the cleavage of the peptide bond and the release of beta-naphthylamine.
Oxidation and Reduction: These reactions can modify the aromatic rings present in the compound, although they are less common in typical enzymatic studies.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically involves the use of specific proteases such as chymotrypsin or trypsin under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
Hydrolysis: The primary products are benzoyl-L-tyrosine and beta-naphthylamine.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced derivatives of the aromatic rings.
科学的研究の応用
Benzoyl-L-tyrosine beta-naphthylamide is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a model substrate for studying the kinetics and mechanisms of protease-catalyzed reactions.
Biology: The compound is used to investigate the activity of proteases in various biological samples, including tissues and cell lysates.
Medicine: It aids in the development of diagnostic assays for detecting protease activity, which can be indicative of certain diseases such as cancer and inflammatory conditions.
Industry: The compound is utilized in the quality control of protease enzymes used in industrial processes, including food processing and detergent formulation.
作用機序
The mechanism of action of Benzoyl-L-tyrosine beta-naphthylamide involves its recognition and binding by protease enzymes. The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of beta-naphthylamine, which can be detected spectrophotometrically due to its chromogenic properties. This allows for the quantification of protease activity.
類似化合物との比較
Similar Compounds
Benzoyl-L-tyrosine p-nitroanilide (Bz-Tyr-pNA): Another chromogenic substrate used for similar enzymatic studies.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA): A substrate used for chymotrypsin-like proteases.
N-Benzoyl-DL-arginine p-nitroanilide (BAPNA): A substrate for trypsin-like proteases.
Uniqueness
Benzoyl-L-tyrosine beta-naphthylamide is unique due to its specific structure, which allows it to be selectively recognized by certain proteases. Its chromogenic properties make it particularly useful for spectrophotometric assays, providing a convenient and sensitive method for detecting protease activity.
特性
分子式 |
C26H22N2O3 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
N-[3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C26H22N2O3/c29-23-14-10-18(11-15-23)16-24(28-25(30)20-7-2-1-3-8-20)26(31)27-22-13-12-19-6-4-5-9-21(19)17-22/h1-15,17,24,29H,16H2,(H,27,31)(H,28,30) |
InChIキー |
NKRNJRQKVLUQKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B12277611.png)



![N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12277630.png)




![ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate](/img/structure/B12277660.png)
![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)


![2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
